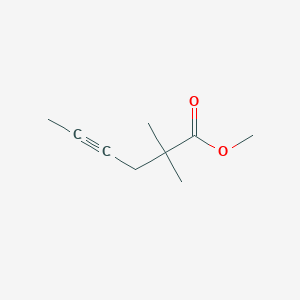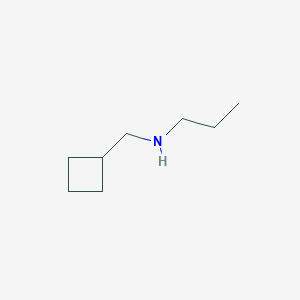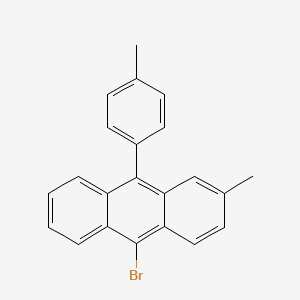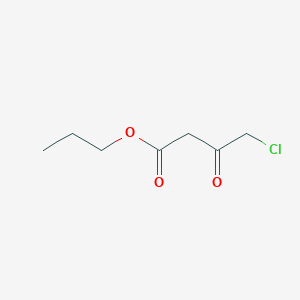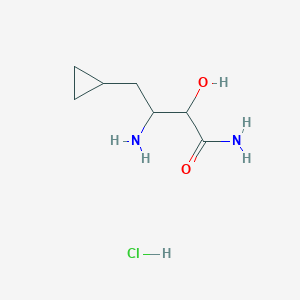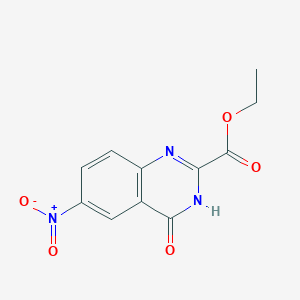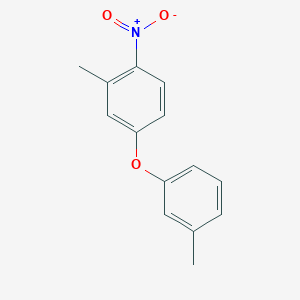
2-Methyl-1-nitro-4-(m-tolyloxy)benZene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene is an aromatic compound that features a nitro group, a methyl group, and a phenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene typically involves the nitration of 2-methyl-4-(3-methylphenoxy)benzene. This can be achieved through the following steps:
Nitration Reaction: The starting material, 2-methyl-4-(3-methylphenoxy)benzene, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene.
Industrial Production Methods
In an industrial setting, the production of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Potassium permanganate in an acidic or basic medium.
Major Products
Reduction: 2-methyl-4-(3-methylphenoxy)-1-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific biological pathways.
Materials Science: It is used in the design and synthesis of novel materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-methyl-4-(3-methylphenoxy)-1-nitrobenzene depends on its chemical reactivity and the functional groups present. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The phenoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene can be compared with similar compounds such as:
2-methyl-4-(4-methylphenoxy)-1-nitrobenzene: Similar structure but with a different position of the methyl group on the phenoxy ring.
2-methyl-4-(3-chlorophenoxy)-1-nitrobenzene: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-methyl-4-(3-methylphenoxy)-1-nitrobenzene |
InChI |
InChI=1S/C14H13NO3/c1-10-4-3-5-12(8-10)18-13-6-7-14(15(16)17)11(2)9-13/h3-9H,1-2H3 |
InChI Key |
PKTIYDXFDRXCGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


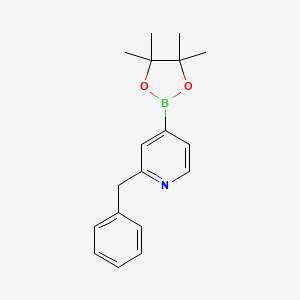
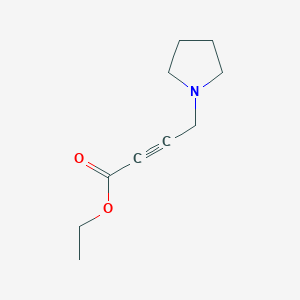
![4-Chloro-2-cyclopropyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13984938.png)
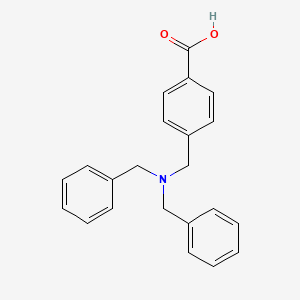
![4-{[(Methylcarbamoyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B13984962.png)
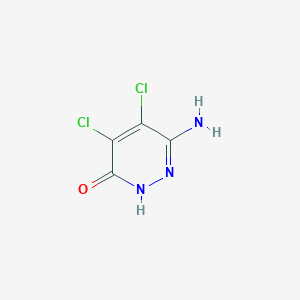
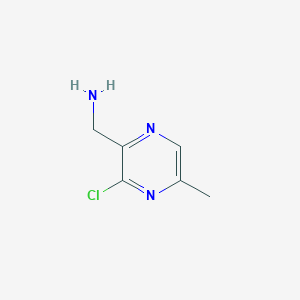
![Benzyl 1-{[(alpha-Chloroethoxy)carbonyl]aminomethyl}-1-Cyclohexane Acetate](/img/structure/B13984978.png)
